molecular formula C13H15N3O4 B2719999 N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-00-3

N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No. B2719999
CAS RN: 1105202-00-3
M. Wt: 277.28
InChI Key: XKVAUKIJDNIVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial, Antifungal, and Anti-tubercular Agents

The compound has been evaluated in the context of designing and synthesizing tetrahydropyrimidine–isatin hybrids. These hybrids, including variations of N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide, have shown potential as antibacterial, antifungal, and anti-tubercular agents. The research underscores the compound's utility in addressing various microbial infections, indicating a broad spectrum of possible therapeutic applications (Akhaja & Raval, 2012).

Root Growth-Inhibitory Activity

Another intriguing application of related N-substituted propanamides involves their root growth-inhibitory activity. Such compounds have been prepared and shown to exhibit potent inhibitory effects on the germination and root extension of certain plant species, suggesting potential uses in agricultural research and management of unwanted vegetation (Kitagawa & Asada, 2005).

Redox-Active Ligands for Metal Centers

Research has also explored the redox activity of furan and thiophene diarylmethenes, derivatives related to N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide. These compounds are potential redox-active ligands for metal centers and could be exploited in developing nontraditional stoichiometric and catalytic redox reactions. This application highlights the compound's potential in the field of inorganic chemistry and materials science (Curcio et al., 2018).

Synthesis of Biologically Active Compounds

The compound and its derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds. These compounds, including pyrimidine and pyridazine structural fragments, have shown promise in developing new biologically active molecules. The versatility in chemical reactions and potential for creating compounds with varied biological activities underscores the importance of such structures in medicinal chemistry (Aniskova, Grinev, & Yegorova, 2017).

Antiprotozoal Activity

There's also evidence of the compound's derivatives exhibiting significant antiprotozoal activity. Such activity is crucial in the context of diseases caused by protozoan parasites, suggesting potential therapeutic applications against ailments such as trypanosomiasis and leishmaniasis. This application demonstrates the compound's potential in contributing to global health initiatives aimed at controlling protozoan infections (Ismail et al., 2003).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8-10(12(18)16-13(19)15-8)4-5-11(17)14-7-9-3-2-6-20-9/h2-3,6H,4-5,7H2,1H3,(H,14,17)(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVAUKIJDNIVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

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